molecular formula C8H10BNO3 B107187 4-(N-Methylaminocarbonyl)phenylboronic acid CAS No. 121177-82-0

4-(N-Methylaminocarbonyl)phenylboronic acid

Cat. No. B107187
M. Wt: 178.98 g/mol
InChI Key: UWKSYZHFTGONHY-UHFFFAOYSA-N
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Description

The compound 4-(N-Methylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is known for its ability to interact with various biological molecules. Phenylboronic acids are of significant interest due to their binding properties with carbohydrates and other diol-containing compounds, which are prevalent in biological systems. Although the provided papers do not directly discuss 4-(N-Methylaminocarbonyl)phenylboronic acid, they do provide insights into the behavior of related phenylboronic acid compounds in biological and chemical contexts.

Synthesis Analysis

The synthesis of related phenylboronic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of arylboronic acids, as described in the first paper, involves the reaction of aryl halides with diborane or catecholborane to yield the boronic acid product . This method could potentially be adapted for the synthesis of 4-(N-Methylaminocarbonyl)phenylboronic acid by starting with an appropriately substituted aryl halide.

Molecular Structure Analysis

The molecular structure of phenylboronic acids is characterized by the presence of a boronic acid group attached to a phenyl ring. This functional group is capable of forming reversible covalent bonds with diols, which is a key feature for its biological interactions. The second paper discusses the binding profile of a phenylboronic acid derivative with N-acetylneuraminic acid (Neu5Ac), highlighting the importance of the boronic acid moiety in forming complexes with biological molecules .

Chemical Reactions Analysis

Phenylboronic acids are known to undergo various chemical reactions, particularly those involving the formation of complexes with diols and other similar molecules. The anomalous binding profile of phenylboronic acid with Neu5Ac, as mentioned in the second paper, indicates that these compounds can form stable complexes with carbohydrates, which may involve intramolecular B-N or B-O bonding . Such reactions are crucial for the application of phenylboronic acids in sensing and targeting specific biological structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. The presence of the boronic acid group imparts unique reactivity and the ability to form complexes with various molecules. The third paper, while not directly related to 4-(N-Methylaminocarbonyl)phenylboronic acid, provides an example of how the physical and chemical properties of a related compound, 4-methyl-N,N'-1,2-phenylene bisoxamic acid, are characterized using techniques such as IR spectroscopy, UV absorption spectrometry, and elementary analysis . These methods could also be applied to study the properties of 4-(N-Methylaminocarbonyl)phenylboronic acid.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Arylboronic acids, such as 4-(N-Methylaminocarbonyl)phenylboronic acid, are significant as intermediates in organic synthesis due to their low toxicity, thermal stability, compatibility with functional groups, and insensitivity to water and air (Zhang Da, 2015).

Nanomaterials and Biomedical Engineering

  • Phenylboronic acid-containing nanomaterials are used in biomedical engineering for their unique stimuli-responsive characteristics. These materials can form nanoparticles with different morphologies, potentially exhibiting morphology-related effects (U. Hasegawa, T. Nishida, A. J. Vlies, 2015).

Catalysis

  • Phenylboronic acids like 2,4-bis(trifluoromethyl)phenylboronic acid have been used as effective catalysts in chemical reactions, such as dehydrative amidation between carboxylic acids and amines (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Drug Delivery Systems

  • Modified forms of phenylboronic acid, like phenylboronic acid-modified polyamidoamine, have been developed for drug delivery applications, particularly in targeting cancer cells and gene therapy (Jiebing Yang et al., 2019).

Advanced Bio-Applications

  • Phenylboronic acid-decorated polymeric nanomaterials have been used in diagnostic and therapeutic applications, exploiting their ability to form reversible complexes with polyols (Tianyu Lan, Qianqian Guo, 2019).

Optical Modulation

  • Phenyl boronic acids have been used to modify single-walled carbon nanotubes (SWNT), impacting their photoluminescence properties and enabling applications in saccharide recognition (B. Mu et al., 2012).

Supramolecular Assemblies

  • Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been used in the design and synthesis of supramolecular assemblies, creating structures with specific hydrogen bonding interactions (V. Pedireddi, N. Seethalekshmi, 2004).

Antiviral Applications

  • Modified nanoparticles with phenylboronic-acid have shown potential as antiviral therapeutics, particularly against Hepatitis C virus (HCV) (M. Khanal et al., 2013).

Carbohydrate Chemistry

  • Phenylboronic acid plays a role in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives (R. Ferrier, 1972).

Glucose-Responsive Materials

  • Phenylboronic acid-based materials have been extensively studied for constructing glucose-responsive systems in drug delivery, especially for insulin delivery (Rujiang Ma, Linqi Shi, 2014).

Chemical Engineering

  • The applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering have been notable, particularly in self-regulated insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).

Intelligent Bio-Hydrogels

  • Cellulose/phenylboronic acid composite bio-hydrogels have been developed for applications in intelligent materials with glucose and pH-responsive behaviors (H. Peng et al., 2018).

Safety And Hazards

4-(N-Methylaminocarbonyl)phenylboronic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If the substance comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

[4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSYZHFTGONHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378525
Record name 4-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Methylaminocarbonyl)phenylboronic acid

CAS RN

121177-82-0
Record name 4-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylcarbamoyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Chen, ZF Liu, WJ Jin - The Journal of Physical Chemistry A, 2020 - ACS Publications
Purely organic phosphors with persistent room-temperature phosphorescence (RTP) demonstrate promising potential applications in optoelectronic area, bioimaging, and chemical …
Number of citations: 21 pubs.acs.org
RM Rzasa, MJ Frohn, KL Andrews, S Chmait… - Bioorganic & Medicinal …, 2014 - Elsevier
We report the discovery of a novel series of 2-(3-alkoxy-1-azetidinyl) quinolines as potent and selective PDE10A inhibitors. Structure–activity studies improved the solubility (pH 7.4) and …
Number of citations: 21 www.sciencedirect.com

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